molecular formula C23H20N2O4 B6270864 3-(2,5-dibenzamidophenyl)propanoic acid CAS No. 2613388-36-4

3-(2,5-dibenzamidophenyl)propanoic acid

Cat. No.: B6270864
CAS No.: 2613388-36-4
M. Wt: 388.4
InChI Key:
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Description

3-(2,5-Dibenzamidophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two benzamide groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dibenzamidophenyl)propanoic acid typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation of benzene derivatives, followed by amidation and subsequent carboxylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dibenzamidophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

3-(2,5-Dibenzamidophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dibenzamidophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzamide groups can interact with enzymes and receptors, modulating their activity. The propanoic acid moiety may also play a role in the compound’s biological activity by influencing its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of benzamide groups.

    3-(2,5-Dimethylphenyl)propanoic acid: Contains methyl groups instead of benzamide groups.

    3-(2,5-Dihydroxyphenyl)propanoic acid: Features hydroxyl groups instead of benzamide groups.

Uniqueness

3-(2,5-Dibenzamidophenyl)propanoic acid is unique due to the presence of benzamide groups, which confer specific chemical and biological properties. These groups can participate in hydrogen bonding and other interactions, making the compound suitable for various applications in medicinal chemistry and material science .

Properties

CAS No.

2613388-36-4

Molecular Formula

C23H20N2O4

Molecular Weight

388.4

Purity

93

Origin of Product

United States

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